4-Isopropyl-2-(isoxazol-5-YL)phenol
Description
Contextualizing the Significance of Isoxazole (B147169) and Phenol (B47542) Architectures in Organic Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. ijpca.orgresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpca.orgresearchgate.net The isoxazole nucleus is a key component in several commercially available drugs, underscoring its therapeutic relevance. ijpca.org The structural features of the isoxazole ring, such as its aromaticity and the presence of heteroatoms, allow for diverse chemical modifications to modulate its physicochemical and biological properties. researchgate.net
Phenols and their derivatives are a cornerstone of organic chemistry and industrial synthesis. google.com The hydroxyl group attached to an aromatic ring imparts characteristic reactivity and physical properties. Phenolic compounds are utilized as precursors in the production of polymers, pharmaceuticals, and other high-value chemicals. Furthermore, many natural and synthetic phenols exhibit significant biological effects, including antioxidant and antimicrobial activities. The 4-isopropylphenol (B134273) moiety, in particular, is a recognized structural unit in various chemical contexts.
Rationale for the Comprehensive Investigation of 4-Isopropyl-2-(isoxazol-5-YL)phenol as a Distinct Molecular Entity
The rationale for the detailed investigation of this compound stems from the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel properties. The conjugation of the biologically active isoxazole ring with the versatile phenol scaffold in this compound presents a unique opportunity to explore synergistic effects between these two important chemical motifs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 288844-44-0 chemicalbook.com |
| Molecular Formula | C12H13NO2 chemicalbook.com |
| Synonyms | 5-(2-Hydroxy-5-isopropylphenyl)isoxazole chemicalbook.com |
This table presents the available physicochemical data for the specific compound of interest.
Overview of Current Research Trends and Unaddressed Challenges Pertaining to Isoxazole-Phenol Conjugates
Current research into isoxazole-phenol conjugates is an active area of investigation, with a focus on the synthesis of novel derivatives and the evaluation of their biological potential. wisdomlib.org A significant trend involves the development of efficient synthetic methodologies to access a diverse range of these hybrid molecules. nih.gov These methods often focus on regioselective synthesis to control the substitution pattern on both the isoxazole and phenol rings. nih.gov
A primary challenge in this field is the prediction of the biological activity of new conjugates. While the individual properties of isoxazoles and phenols are well-documented, their combined effect in a single molecule is not always straightforward to anticipate. This necessitates extensive screening and structure-activity relationship (SAR) studies to identify compounds with desired therapeutic properties.
Another challenge lies in the optimization of the physicochemical properties of these conjugates for potential pharmaceutical applications. This includes modulating their solubility, stability, and metabolic profiles through targeted chemical modifications. The development of isoxazole-phenol conjugates with specific selectivity for biological targets remains a key objective, aiming to enhance efficacy while minimizing off-target effects.
Table 2: Biological Activities of Isoxazole Derivatives
| Biological Activity | Description |
| Antimicrobial | Effective against various bacterial and fungal strains. ijpca.org |
| Anti-inflammatory | Can inhibit inflammatory pathways in the body. ijpca.org |
| Anticancer | Shows cytotoxic effects against various cancer cell lines. ijpca.org |
| Analgesic | Possesses pain-relieving properties. ijpca.org |
This table summarizes the well-documented biological activities of the isoxazole class of compounds, which provides a basis for the investigation of this compound.
Structure
3D Structure
Properties
CAS No. |
288844-44-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(1,2-oxazol-5-yl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C12H13NO2/c1-8(2)9-3-4-11(14)10(7-9)12-5-6-13-15-12/h3-8,14H,1-2H3 |
InChI Key |
LLFVBKFDJZAAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C2=CC=NO2 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4 Isopropyl 2 Isoxazol 5 Yl Phenol
Retrosynthetic Analysis and Key Synthetic Intermediates for the 4-Isopropyl-2-(isoxazol-5-YL)phenol Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes. amazonaws.comfiveable.meyoutube.comyoutube.com For this compound, the primary disconnection breaks the bond between the phenolic ring and the isoxazole (B147169) moiety. This leads to two key fragments: a functionalized 4-isopropylphenol (B134273) derivative and a synthon for the isoxazole ring.
A logical retrosynthetic approach (Figure 1) involves a key carbon-carbon bond disconnection between the C2 position of the phenol (B47542) and the C5 position of the isoxazole. This suggests a precursor such as a chalcone (B49325) derivative, which can be formed from 4-isopropylphenol and a suitable three-carbon building block. The chalcone can then undergo cyclization with hydroxylamine (B1172632) to form the isoxazole ring.
The key synthetic intermediates in this proposed route include:
4-Isopropylphenol: The foundational phenolic scaffold.
2-Hydroxy-5-isopropylacetophenone: An intermediate resulting from the acylation of 4-isopropylphenol, which is crucial for introducing the acetyl group needed for chalcone formation.
Chalcone Intermediate: An α,β-unsaturated ketone formed by the condensation of 2-hydroxy-5-isopropylacetophenone with a suitable aldehyde. This intermediate is primed for the cyclization reaction to form the isoxazole ring.
Development and Optimization of Novel Synthetic Pathways
The construction of this compound can be achieved through various synthetic pathways, each with its own set of advantages and challenges. The optimization of these routes is critical for achieving high yields and purity.
Formation of the Isoxazole Moiety: Cycloaddition, Condensation, and Cycloisomerization Approaches
The formation of the isoxazole ring is a pivotal step in the synthesis. Several reliable methods are available for constructing this heterocyclic system.
Cycloaddition Reactions: The [3+2] cycloaddition reaction is a powerful tool for forming five-membered rings like isoxazoles. rsc.orgnih.govresearchgate.net A common approach involves the reaction of a nitrile oxide with an alkyne. In the context of our target molecule, a nitrile oxide could be generated in situ from an aldoxime and reacted with a suitable alkyne. Hypervalent iodine reagents can facilitate this transformation under mild conditions. rsc.org
Condensation Reactions: A widely used and robust method for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.govyoutube.com For the synthesis of this compound, a chalcone derived from 2-hydroxy-5-isopropylacetophenone serves as the α,β-unsaturated ketone (a 1,3-dicarbonyl equivalent). Treatment of this chalcone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the isoxazole ring through a cyclization-dehydration sequence. nih.govderpharmachemica.comnih.gov The reaction conditions, such as the choice of base and solvent, can be optimized to maximize the yield.
| Reaction Type | Key Reactants | General Conditions | Advantages | Reference |
| Cycloaddition | Nitrile Oxide, Alkyne | Often requires in situ generation of nitrile oxide | High regioselectivity, mild conditions possible | rsc.orgrsc.org |
| Condensation | Chalcone, Hydroxylamine | Basic conditions (e.g., KOH, NaOH) in a suitable solvent (e.g., ethanol) | Readily available starting materials, well-established method | nih.govderpharmachemica.com |
| Cycloisomerization | α,β-Acetylenic Oximes | Gold or other transition metal catalysts | Good yields, selective for substituted isoxazoles | organic-chemistry.org |
Cycloisomerization Approaches: Another modern approach involves the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org This method, often catalyzed by transition metals like gold, can provide access to substituted isoxazoles with high efficiency. organic-chemistry.org For our target molecule, this would necessitate the synthesis of a corresponding acetylenic oxime precursor.
Regioselective Functionalization of the Phenolic Scaffold
The regioselective introduction of the isoxazole moiety at the C2 position (ortho to the hydroxyl group) of 4-isopropylphenol is a critical challenge. The hydroxyl group is an activating, ortho-, para-directing group. Since the para position is already occupied by the isopropyl group, functionalization is directed to the ortho positions.
One common strategy to achieve regioselectivity is through ortho-formylation or ortho-acylation of the phenol. The Duff reaction or the Reimer-Tiemann reaction can be employed for formylation, though these methods can sometimes suffer from low yields. A more reliable method is the Friedel-Crafts acylation of 4-isopropylphenol to introduce an acetyl group at the C2 position, leading to the formation of 2-hydroxy-5-isopropylacetophenone. This acylation can be carried out using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The directing effect of the hydroxyl group, along with steric hindrance from the isopropyl group, favors acylation at the desired ortho position. More recent methods for regioselective C-H functionalization of free phenols, including electrochemical approaches, also offer potential routes. nih.gov
Strategic Integration of the Isopropyl Group: Stereochemical and Steric Considerations
The isopropyl group at the C4 position of the phenol ring is a key structural feature. In the context of the synthesis, this group is typically introduced early on, often by starting with commercially available 4-isopropylphenol. The presence of the bulky isopropyl group can influence the reactivity of the aromatic ring. While it helps direct incoming electrophiles to the ortho position during functionalization, its steric bulk can also hinder reactions at the adjacent positions. This steric influence needs to be considered when optimizing reaction conditions, such as temperature and catalyst choice, to ensure efficient conversion. The synthesis of 4-isopropylphenol itself can be achieved by the isopropylation of phenol, which often yields a mixture of ortho and para isomers. organic-chemistry.org The separation of these isomers is a crucial step to obtain the desired starting material. organic-chemistry.org
Catalytic Approaches in the Construction of the this compound Architecture
Catalysis plays a vital role in modern organic synthesis, offering efficient and selective transformations.
Transition Metal-Catalyzed Reactions: Transition metals are widely used in the synthesis of heterocyclic compounds. rsc.org For instance, gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a direct route to isoxazoles. organic-chemistry.org Palladium catalysts can be employed in cross-coupling reactions to form the C-C bond between the phenolic and isoxazole rings, although this would require pre-functionalization of both fragments.
Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative in organic synthesis. nih.govrsc.org Chiral phosphoric acids have been shown to catalyze the enantioselective addition of nucleophiles to various electrophiles. nih.govrsc.org In the context of isoxazole synthesis, organocatalysts like citrazinic acid have been used to promote the condensation reaction for the formation of isoxazol-5(4H)-ones in aqueous conditions. tandfonline.com Such approaches could be adapted for the synthesis of the target molecule, potentially offering a more environmentally friendly route.
| Catalyst Type | Example Reaction | Potential Application in Synthesis | Advantages | Reference |
| Transition Metal | Gold(III) chloride | Cycloisomerization of an α,β-acetylenic oxime precursor | High efficiency and selectivity | organic-chemistry.org |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric addition to form a precursor | Metal-free, potential for enantioselectivity | nih.govrsc.org |
| Organocatalyst | Citrazinic Acid | Condensation to form the isoxazole ring | Green conditions (aqueous media) | tandfonline.com |
Exploration of Sustainable and Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govnih.govelifesciences.org These principles can be applied to the synthesis of this compound in several ways.
One key aspect is the use of greener solvents. Water is an ideal green solvent, and several methods for isoxazole synthesis have been developed that can be performed in aqueous media. nih.govbeilstein-journals.org The use of microwave irradiation is another green technique that can accelerate reaction rates, often leading to higher yields and reduced side products. nih.govnih.gov Furthermore, employing catalytic methods, especially organocatalysis, reduces the reliance on toxic and expensive heavy metals. The use of starting materials derived from natural sources, such as thymol (B1683141) (a structural isomer of carvacrol, which contains an isopropyl phenol scaffold), can also contribute to a more sustainable synthetic design. nih.govacs.org For instance, a synthetic route starting from thymol, a natural product, could be envisioned. nih.govacs.org
Comprehensive Analysis of Chemical Reactivity and Transformational Pathways of 4 Isopropyl 2 Isoxazol 5 Yl Phenol
Electrophilic and Nucleophilic Substitutions on the Aromatic Ring Systems
The phenol (B47542) ring in 4-Isopropyl-2-(isoxazol-5-YL)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. The directing influence of the substituents (hydroxyl, isopropyl, and isoxazole) will govern the regioselectivity of incoming electrophiles. The hydroxyl group is a strong ortho-, para-director, while the isopropyl group is a weaker ortho-, para-director. The isoxazole (B147169) ring, being a five-membered heterocycle, can exhibit complex directing effects but is generally considered to be electron-withdrawing.
In the case of nitration of similar compounds like 4-isopropylanisole (B1583350) and 4-isopropylphenol (B134273) in aqueous sulfuric acid, the reaction can proceed at or near the encounter rate. rsc.org For 4-isopropyltoluene, ipso-attack at the isopropyl-substituted carbon can occur, leading to nitrodeisopropylation. rsc.org A similar outcome could be anticipated for this compound, where electrophilic attack could potentially lead to displacement of the isopropyl group.
Conversely, nucleophilic aromatic substitution on the phenol ring is generally disfavored unless activated by strong electron-withdrawing groups in the ortho or para positions, which is not the inherent nature of the primary substituents in this molecule.
The isoxazole ring itself possesses aromatic character, but its reactivity towards electrophilic substitution is generally lower than that of benzene (B151609) and is influenced by the substituents. benthamdirect.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenol Ring
| Position | Activating/Deactivating Groups | Predicted Outcome |
| 3 | Ortho to -OH and meta to -iPr and isoxazole | Moderately favored |
| 5 | Ortho to -OH and -iPr, para to isoxazole | Sterically hindered, but electronically favored |
| 6 | Para to -OH, ortho to isoxazole | Highly favored |
Reactivity of the Isoxazole Heterocycle: Ring-Opening and Rearrangement Reactions
A key feature of the isoxazole ring is the inherent weakness of the N-O bond, making it susceptible to cleavage under various conditions, particularly reduction or treatment with a base. benthamdirect.com This susceptibility allows isoxazoles to serve as synthetic precursors to a range of difunctionalized compounds such as 1,3-dicarbonyls, enaminoketones, and β-hydroxy nitriles. benthamdirect.com
Base-promoted rearrangements of isoxazoles are also well-documented. For instance, isoxazolo[4,5-b]pyridines can undergo the Boulton–Katritzky rearrangement. beilstein-journals.org In some cases, base treatment can lead to decarbonylation followed by isoxazole ring opening. beilstein-journals.org The specific outcome of such reactions is highly dependent on the substitution pattern of the isoxazole ring and the reaction conditions employed. For example, some isoxazole-to-oxazole rearrangements have been observed to occur under mild, basic conditions in aprotic solvents. rsc.org
Oxidative and Reductive Transformations of the Phenol and Isoxazole Moieties
The phenolic hydroxyl group is susceptible to oxidation, which can proceed via a variety of reagents to yield quinone-type structures or undergo oxidative coupling. nih.gov The enzymatic oxidation of phenols, for example using laccase, has been studied and shows that the transformation is dependent on the nature and concentration of the phenol. nih.gov Asymmetric oxidative coupling of simple phenols can be achieved using vanadium catalysts. nih.gov
The isoxazole ring can be reduced under various conditions. Catalytic hydrogenation, for instance, can lead to the cleavage of the weak N-O bond and subsequent reduction of the resulting functionalities. The use of tin(II) chloride dihydrate has been shown to be an effective reducing agent for converting β-nitroenones into 3,5-disubstituted isoxazoles through a domino reductive Nef reaction/cyclization, highlighting the compatibility of the isoxazole core with certain reductive conditions. rsc.org
Table 2: Potential Products from Oxidative and Reductive Transformations
| Moiety | Transformation | Reagent/Condition | Potential Product(s) |
| Phenol | Oxidation | Oxidizing agents (e.g., Fremy's salt, PCC) | Isopropyl-substituted quinone |
| Phenol | Oxidative Coupling | Vanadium catalyst | Dimeric structures |
| Isoxazole | Reduction | Catalytic hydrogenation (e.g., H₂/Pd-C) | β-amino alcohol, β-hydroxy ketone |
| Isoxazole | Reduction | SnCl₂·2H₂O | Potential for ring-opened products depending on the overall structure |
Exploration of Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The structural motifs of this compound offer multiple handles for derivatization to probe structure-activity relationships (SAR).
Aromatic Ring: The activated phenolic ring can be subjected to various electrophilic substitution reactions, such as halogenation or Friedel-Crafts acylation, to introduce diverse substituents.
Isoxazole Ring: While direct substitution on the isoxazole ring can be challenging, modifications can be incorporated during the synthesis of the isoxazole precursor itself. For example, using different β-dicarbonyl compounds in the condensation with hydroxylamine (B1172632) allows for variation of the substituents at the 3-position of the isoxazole ring. benthamdirect.com
Side-Chain Modifications: In related isoxazole-containing compounds, modifications to side chains have been crucial for SAR studies. For instance, in a series of 4-phenoxy-phenyl isoxazoles, the modification of an acetyl group on a side chain was a key focus. semanticscholar.orgtandfonline.com Similarly, the isopropyl group on the phenol ring could be varied to other alkyl groups to study the effect of steric bulk.
Table 3: Potential Derivatization Strategies for SAR Studies
| Site of Modification | Reaction Type | Example Reagent(s) | Potential New Functional Group |
| Phenolic -OH | Alkylation | Alkyl halide, base | Ether |
| Phenolic -OH | Acylation | Acyl chloride, base | Ester |
| Phenolic Ring (position 6) | Halogenation | N-Bromosuccinimide (NBS) | Bromo |
| Phenolic Ring (position 6) | Nitration | HNO₃/H₂SO₄ | Nitro |
| Isoxazole Precursor | Condensation | Substituted 1,3-diketone + Hydroxylamine | Varied substituent at C3 of isoxazole |
Photochemical and Thermal Stability and Reactivity Profiles
Isoxazoles are known to exhibit interesting photochemical and thermal reactivity. nih.govacs.org Upon irradiation with UV light, isoxazoles can undergo photoisomerization, often leading to the formation of oxazoles. nih.govresearchgate.net This transformation is believed to proceed through the homolytic cleavage of the N-O bond, forming a reactive acyclic intermediate that can then rearrange and cyclize. lookchem.com The specific outcome of the photolysis can be influenced by the substitution pattern on the isoxazole ring. nih.gov
Thermally, 4-carbonyl-substituted isoxazoles have been shown to rearrange to form both 4-acyloxazoles and 4-acylisoxazoles, with the interconversion of the isoxazoles rationalized by the cleavage of the O-N bond. lookchem.com However, some isoxazoles have been found to be remarkably stable even under stringent thermal conditions. lookchem.com The thermal stability of this compound would likely depend on the specific conditions and the potential for intramolecular interactions. The presence of the phenolic hydroxyl group might also influence its photochemical and thermal behavior.
Advanced Computational and Theoretical Investigations of 4 Isopropyl 2 Isoxazol 5 Yl Phenol
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT, FMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed to elucidate the electronic structure, stability, and reactivity of 4-Isopropyl-2-(isoxazol-5-YL)phenol. These calculations would provide insights into the molecule's geometry, vibrational frequencies, and electronic properties. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial in predicting the molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO would indicate its susceptibility to chemical reactions.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
To understand the flexibility and preferred three-dimensional structure of this compound, conformational analysis using molecular mechanics and molecular dynamics simulations would be performed. These methods would map the potential energy surface of the molecule as a function of its rotatable bonds. The resulting energy landscapes would reveal the most stable, low-energy conformations of the molecule, which are critical for understanding its biological activity and interactions.
Prediction of Molecular Electrostatic Potentials and Charge Distributions
The molecular electrostatic potential (MEP) surface would be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map would highlight regions of positive and negative electrostatic potential on the molecule's surface, providing valuable information about its intermolecular interactions, including hydrogen bonding capabilities. This is essential for understanding how the molecule might interact with biological targets.
In Silico Prediction of Biological Target Interactions and Binding Modes (e.g., Molecular Docking)
Molecular docking simulations would be a key in silico tool to predict the potential biological targets of this compound and its binding affinity and orientation within the active site of a protein. By computationally placing the molecule into the binding pocket of various enzymes or receptors, researchers could hypothesize its mechanism of action and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is foundational for rational drug design and lead optimization.
Mechanistic Elucidation of Chemical Transformations Through Computational Modeling
Computational modeling could also be used to investigate the mechanisms of chemical transformations involving this compound. By mapping the reaction pathways and calculating the energies of transition states and intermediates, researchers could gain a detailed understanding of how the molecule is synthesized or how it might be metabolized. This would provide insights into reaction kinetics and help in optimizing reaction conditions.
Elucidating Biological Activity and Mechanistic Insights of 4 Isopropyl 2 Isoxazol 5 Yl Phenol
Identification and Validation of Molecular Targets and Pathways
There is no specific information in the reviewed literature identifying or validating the molecular targets and pathways of 4-Isopropyl-2-(isoxazol-5-YL)phenol. Research on analogous compounds, such as certain 4-phenoxy-phenyl isoxazoles, has identified Acetyl-CoA carboxylase (ACC) as a molecular target. These related compounds are suggested to function as inhibitors of ACC, an enzyme crucial for fatty acid synthesis, which is often upregulated in cancer cells. However, it is crucial to note that this information does not directly apply to this compound, and its specific molecular interactions remain unknown.
Enzyme Inhibition and Activation Kinetics: Mechanistic Exploration
Specific data on the enzyme inhibition or activation kinetics of this compound are not available in the public scientific literature. Studies on related 4-phenoxy-phenyl isoxazole (B147169) derivatives have demonstrated inhibitory activity against the human ACC1 enzyme, with some compounds showing IC50 values in the nanomolar range. The mechanism for these related compounds involves binding to the carboxyltransferase (CT) domain of ACC. Without experimental data, the potential enzymatic interactions and kinetic parameters for this compound cannot be determined.
Receptor Binding Profiling and Ligand-Receptor Complex Characterization
No studies detailing the receptor binding profile or the characterization of any ligand-receptor complexes involving this compound have been found. Consequently, its affinity for any specific biological receptors is currently undocumented.
Cellular Bioactivity: Mechanism of Action Studies at the Subcellular Level
There is a lack of research on the specific cellular bioactivity and subcellular mechanism of action for this compound. For related 4-phenoxy-phenyl isoxazoles, investigations have shown that they can induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cell lines. These effects are linked to the inhibition of ACC, leading to decreased levels of intracellular malonyl-CoA. However, whether this compound exhibits similar cellular effects or mechanisms remains to be investigated.
Comprehensive Structure-Activity Relationship (SAR) Analysis and Pharmacophore Development
A specific structure-activity relationship (SAR) analysis for this compound is not available. SAR studies on the broader class of 4-phenoxy-phenyl isoxazoles have provided some insights. For instance, modifications to the phenoxy group and the introduction of various substituents have been shown to influence their inhibitory potency against ACC and their anti-proliferative activity. These studies have highlighted the importance of certain structural features for biological activity within that specific chemical series, but a dedicated SAR analysis for this compound has not been published.
Investigation of this compound as a Chemical Probe or Tool Compound for Biological Systems
There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe or tool compound for investigating biological systems. Its potential utility in this regard would be contingent on the identification of a specific and potent biological target, which has not yet been reported.
Exploration of Prospective Applications and Future Research Directions for 4 Isopropyl 2 Isoxazol 5 Yl Phenol
Potential as a Lead Compound for Novel Chemical Biology Probes and Tools
The isoxazole (B147169) ring is a recognized pharmacophore and a versatile component in the design of chemical probes. Isoxazole-containing compounds have been utilized in the development of inhibitors for various enzymes, leveraging the ring's electronic properties and ability to participate in hydrogen bonding. mdpi.com For instance, isoxazolyl phenol (B47542) derivatives have been investigated as inhibitors of enzymes like endoplasmic reticulum aminopeptidases (ERAP), which are involved in immune responses and are targets in autoimmunity and immuno-oncology. acs.orgnih.gov The phenol group can act as a hydrogen bond donor or acceptor, and its modification can tune the binding affinity and selectivity of the molecule for its biological target.
The 4-isopropyl group on the phenol ring of 4-Isopropyl-2-(isoxazol-5-YL)phenol can influence the molecule's steric and hydrophobic interactions within a protein's binding pocket. This could be exploited to achieve selectivity for a particular target. The development of chemical probes often involves the synthesis of a library of analogs to establish structure-activity relationships (SAR). The synthetic accessibility of isoxazoles makes them attractive scaffolds for such libraries. mdpi.com
Table 1: Potential Chemical Biology Probe Applications Based on Structural Analogs
| Target Class | Rationale | Key Structural Features |
| Enzymes (e.g., Kinases, Proteases) | The isoxazole can act as a bioisosteric replacement for other heterocycles, and the phenol can form key hydrogen bonds. | Isoxazole ring, hydroxyl group |
| Protein-Protein Interactions | The rigid structure can serve as a scaffold to present functional groups for disrupting protein interfaces. | Isopropyl and isoxazole moieties |
| Receptors | The overall shape and electronic distribution can mimic natural ligands. | Phenolic hydroxyl, isoxazole nitrogen and oxygen atoms |
Emerging Applications in Materials Science and Functional Organic Architectures
The phenolic and isoxazole moieties suggest potential applications for this compound in materials science. Phenolic compounds are precursors to phenolic resins and other polymers. The isopropyl group can enhance solubility in organic solvents, a useful property for solution-processable materials. Furthermore, isoxazole-containing polymers have been noted for their thermal stability. orientjchem.org
The compound could also be a building block for more complex functional materials. For example, isoxazolyl-substituted phenols have been used to synthesize silicon (IV) phthalocyanines, which have potential applications in photodynamic therapy and as photosensitizers. researchgate.net The isoxazole unit can influence the photophysical properties of such materials. Additionally, the decomposition products of epoxy resins have been shown to include isopropyl phenol, indicating the thermal behavior of this moiety is relevant in polymer chemistry. arxiv.org
Table 2: Potential Materials Science Applications
| Application Area | Potential Role of this compound | Relevant Properties |
| Polymer Chemistry | Monomer or additive to enhance thermal stability or flame retardancy. arxiv.org | Phenolic hydroxyl for polymerization, isoxazole for thermal properties. |
| Organic Electronics | Building block for organic semiconductors or dye-sensitized solar cells. | Conjugated system, potential for tuning electronic properties. |
| Functional Dyes | Precursor for photosensitizers or other functional dyes. researchgate.net | Chromophoric groups, potential for modification. |
Role in Ligand Design for Catalysis or Coordination Chemistry
The isoxazole ring contains both nitrogen and oxygen atoms that can act as coordination sites for metal ions. Isoxazole derivatives have been successfully employed as ligands in coordination chemistry and catalysis. For instance, isoxazole-based ligands have been used to form complexes with palladium that exhibit high catalytic activity in Suzuki reactions. researchgate.net The electronic nature of the isoxazole ring, being electron-withdrawing, can influence the catalytic activity of the metal center.
The phenolic hydroxyl group in this compound adds another potential coordination site, allowing for the formation of bidentate or even polydentate ligands upon deprotonation. The steric bulk of the isopropyl group can also play a crucial role in controlling the stereoselectivity of catalytic reactions. The use of rotatable isoxazole ligands in iron(II) spin-crossover complexes has been shown to influence the magnetic properties of the material, highlighting the potential for creating switchable materials. acs.org
Unexplored Reactivity and Synthetic Opportunities for Analog Development
The synthesis of this compound itself presents an interesting synthetic challenge. The formation of the isoxazole ring can be achieved through various methods, including the reaction of a β-diketone with hydroxylamine (B1172632) or via 1,3-dipolar cycloaddition reactions. nih.govacs.org The phenolic backbone offers multiple sites for further functionalization, allowing for the creation of a diverse library of analogs.
The development of synthetic routes to substituted isoxazolyl phenols is an active area of research. google.com.qa For example, multi-step routes involving chromone (B188151) intermediates have been reported for the synthesis of related compounds. The exploration of different synthetic strategies would not only provide access to this compound but also open up avenues for creating derivatives with modified electronic and steric properties. This is crucial for systematic studies in areas like medicinal chemistry and materials science.
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies for Compound Discovery
The structural simplicity and synthetic tractability of the isoxazole scaffold make it highly suitable for combinatorial chemistry and high-throughput screening (HTS) campaigns. mdpi.comontosight.ai Libraries of isoxazole derivatives can be generated to rapidly explore a large chemical space in the search for new bioactive compounds. bonviewpress.com For example, virtual screening of isoxazole-based molecules has been used to identify potential inhibitors of Hsp90. bonviewpress.com
The synthesis of a library based on the this compound core would involve varying the substituents on both the phenol and isoxazole rings. This could be achieved by using a range of starting materials in the synthetic sequence. The resulting library of compounds could then be screened against a panel of biological targets or assessed for desirable material properties.
Broader Implications for Chemical Discovery and Interdisciplinary Research
The exploration of compounds like this compound, which sit at the intersection of different chemical disciplines, can foster interdisciplinary research. The potential applications span from medicinal chemistry and chemical biology to materials science and catalysis. researchgate.netnih.gov The synthesis of such molecules and the study of their properties can lead to the discovery of new chemical reactions and design principles.
The isoxazole motif is a privileged structure in medicinal chemistry, and its incorporation into new scaffolds is a continuous effort in drug discovery. mdpi.comresearchgate.net The combination of this heterocycle with a functionalized phenol opens up new possibilities for creating molecules with unique biological activities and material properties. The systematic investigation of such hybrid structures will undoubtedly contribute to the broader landscape of chemical discovery.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-isopropyl-2-(isoxazol-5-yl)phenol, and how can its purity be verified?
The compound is typically synthesized via cycloaddition reactions involving nitrile oxides and alkynes, as demonstrated in isoxazole derivative syntheses . Key steps include using hypervalent iodine reagents to induce cyclization. Purity verification involves chromatographic techniques (e.g., column chromatography) coupled with spectroscopic methods:
- FTIR for functional group identification (e.g., phenolic -OH stretch near 3200–3600 cm⁻¹).
- ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl group signals at δ ~1.2 ppm for CH₃ and δ ~2.9 ppm for CH).
- HRMS for molecular ion validation .
Q. What in vitro assays are suitable for preliminary screening of the compound’s bioactivity?
Antiproliferative activity is commonly assessed using the MTT assay on cancer cell lines (e.g., HeLa or MCF-7), measuring IC₅₀ values . Pro-apoptotic effects can be evaluated via flow cytometry with Annexin V/PI staining . Antioxidant activity may be tested using DPPH or ABTS radical scavenging assays .
Q. How is the compound’s stability under physiological conditions evaluated?
Stability studies involve incubating the compound in buffer solutions (e.g., PBS at pH 7.4) and monitoring degradation via HPLC over 24–72 hours. Accelerated stability testing under varying temperatures (25°C–40°C) and light exposure provides additional data .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s pro-apoptotic activity?
Advanced studies include:
- Western blotting to quantify apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3/9) .
- RNA sequencing to identify differentially expressed genes in treated vs. untreated cells.
- Molecular docking to predict interactions with apoptotic pathway targets (e.g., Bcl-xL or p53) . Contradictory data (e.g., inconsistent IC₅₀ across cell lines) may arise from variations in membrane permeability or off-target effects, necessitating orthogonal assays like mitochondrial membrane potential assays .
Q. How can structural modifications enhance the compound’s bioactivity?
Structure-activity relationship (SAR) studies focus on:
- Isoxazole ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) to modulate reactivity .
- Phenol moiety derivatization : Acetylation of the -OH group to improve bioavailability .
- Isopropyl group replacement : Testing bulkier alkyl groups (e.g., tert-butyl) for steric effects on target binding . Computational tools like DFT or molecular dynamics simulations aid in predicting modification outcomes .
Q. What crystallographic techniques are used to resolve the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines structural parameters, while ORTEP-3 generates thermal ellipsoid models for visualizing atomic displacement . Challenges include obtaining high-quality crystals via vapor diffusion or slow evaporation. Twinning or low-resolution data may require alternative refinement strategies in SHELXD .
Q. How can in silico models predict the compound’s pharmacokinetic properties?
Tools like SwissADME or ADMETlab estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular docking (e.g., AutoDock Vina ) screens for off-target interactions, while QSAR models correlate structural features with toxicity .
Methodological Considerations
Q. How should researchers address discrepancies in bioactivity data across studies?
- Reproducibility checks : Validate assays with positive controls (e.g., doxorubicin for antiproliferative studies) .
- Batch variability : Ensure compound purity via elemental analysis and LC-MS.
- Model specificity : Use isogenic cell lines or knockout models to isolate pathway effects .
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
